![molecular formula C18H18FNO B5034850 1-(4-fluorobenzoyl)-3-phenylpiperidine](/img/structure/B5034850.png)
1-(4-fluorobenzoyl)-3-phenylpiperidine
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Description
“1-(4-fluorobenzoyl)-3-phenylpiperidine” is a compound that contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products . The compound also contains a phenyl group and a 4-fluorobenzoyl group. Fluorine atoms are often added to pharmaceuticals to improve their properties, such as metabolic stability and lipophilicity .
Molecular Structure Analysis
The molecular structure of “1-(4-fluorobenzoyl)-3-phenylpiperidine” would consist of a six-membered piperidine ring attached to a phenyl ring and a 4-fluorobenzoyl group. The exact 3D structure would depend on the specific stereochemistry of the compound .Chemical Reactions Analysis
Again, while specific reactions involving “1-(4-fluorobenzoyl)-3-phenylpiperidine” are not available, compounds with similar structures can undergo a variety of reactions. For example, the benzoyl group can participate in acylation reactions, and the piperidine ring can undergo reactions typical of secondary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-fluorobenzoyl)-3-phenylpiperidine” would depend on factors such as its specific stereochemistry and the presence of any additional functional groups. Fluorinated compounds often have high thermal and chemical stability.Future Directions
properties
IUPAC Name |
(4-fluorophenyl)-(3-phenylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO/c19-17-10-8-15(9-11-17)18(21)20-12-4-7-16(13-20)14-5-2-1-3-6-14/h1-3,5-6,8-11,16H,4,7,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOXDUCHIOIWFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24805294 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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